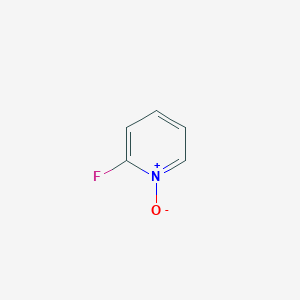

2-Fluoropyridine 1-oxide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-5-3-1-2-4-7(5)8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEQLUWLFOEMLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)F)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60296942 | |

| Record name | 2-fluoropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7613-14-1 | |

| Record name | NSC112803 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-fluoropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoropyridine 1 Oxide

Direct N-Oxidation of 2-Fluoropyridine (B1216828)

The introduction of an N-oxide functional group to an electron-deficient pyridine (B92270) ring, such as in 2-fluoropyridine, requires potent oxidizing systems capable of overcoming the ring's reduced nucleophilicity.

A practical and efficient method for the N-oxidation of electron-deficient pyridines involves the use of a combination of urea (B33335) hydrogen peroxide (UHP) and trifluoroacetic anhydride (B1165640) (TFAA). researchgate.net This system is effective for the oxidation of 2-fluoropyridine to its corresponding N-oxide. researchgate.net The reaction leverages the in-situ generation of a powerful oxidizing agent, peroxytrifluoroacetic acid, from the reaction between UHP and TFAA. researchgate.netsigmaaldrich.com This reagent combination is noted for being more effective than other systems like H₂O₂-MeReO₃ and less hazardous than heated hydrogen peroxide-acetic acid mixtures. researchgate.net While specific yields for 2-fluoropyridine 1-oxide are not detailed, this method has been successfully applied to similarly electron-deficient substrates, such as 2,6-dichloropyridine, affording the corresponding N-oxide in high yield. researchgate.net

Table 1: Oxidizing System for 2-Fluoropyridine

| Substrate | Oxidizing System | Product | Key Features |

| 2-Fluoropyridine | Urea Hydrogen Peroxide (UHP) & Trifluoroacetic Anhydride (TFAA) | This compound | Suitable for electron-deficient pyridines. researchgate.net |

The stability of this compound is a critical factor during its synthesis and storage. Research indicates that the compound is highly unstable and prone to rapid decomposition upon standing. researchgate.net Consequently, it is recommended that this compound be kept in solution for storage to maintain its integrity. researchgate.net Attempts to synthesize the N-oxide under certain conditions have highlighted its reactivity; for example, treating 2-fluoropyridine with peracetic acid at 60°C did not yield the desired N-oxide but instead resulted in the formation of 2-acetoxypyridine, indicating the compound's susceptibility to nucleophilic substitution under these conditions. rsc.org

Formation via Oxidation of Fluorinated Aminopyridine Derivatives

The synthesis of fluorinated pyridine derivatives can sometimes lead to unexpected but informative results, including the formation of complex dimeric structures instead of simple N-oxides.

In studies aimed at preparing 5-fluoro-2-nitropyridine (B1317553) via the oxidation of 2-amino-5-fluoropyridine (B1271945) with hydrogen peroxide in sulfuric acid, the unexpected formation of a by-product was observed. nii.ac.jpfukui-ut.ac.jp This by-product was identified through spectroscopic and X-ray crystallographic analysis as (Z)-1,2-bis(5-fluoropyridin-2-yl)diazene 1-oxide. nii.ac.jp By modifying the reaction conditions, this azoxyarene derivative could be intentionally produced as the main product in moderate yields (40%). nii.ac.jpfukui-ut.ac.jp

Table 2: By-product Formation in Oxidation of 2-Amino-5-fluoropyridine

| Starting Material | Oxidizing Agent | Intended Product | Unexpected By-product | By-product Yield |

| 2-Amino-5-fluoropyridine | Hydrogen Peroxide / Sulfuric Acid | 5-Fluoro-2-nitropyridine | (Z)-1,2-bis(5-fluoropyridin-2-yl)diazene 1-oxide | Up to 40% nii.ac.jp |

The formation of the azoxyarene by-product is believed to occur through the condensation of two key intermediates generated during the oxidation of the aromatic amine: a nitroso compound and a hydroxylamine (B1172632). nii.ac.jp The reaction conditions, particularly temperature and the sequence of reagent addition, play a crucial role in determining the product distribution. nii.ac.jp

The reported procedure for synthesizing the intended nitro-compound involves adding the amine solution to the hydrogen peroxide solution, which keeps the concentration of the reactive intermediates low. nii.ac.jp However, when the reaction temperature was allowed to exceed 10°C, (Z)-1,2-bis(5-fluoropyridin-2-yl)diazene 1-oxide became the primary product. nii.ac.jp Conversely, maintaining the temperature below 10°C favored the formation of 5-fluoro-2-nitropyridine, with only a small amount of the azoxy by-product (5-10%) being formed. nii.ac.jp This suggests that the condensation reaction between the nitroso and hydroxylamine intermediates is slower at lower temperatures, allowing the oxidation to the nitro compound to proceed as the dominant pathway. nii.ac.jp

Chemical Transformations and Reactivity of 2 Fluoropyridine 1 Oxide

Reactions Involving Carboxy-Activation

The activation of a carboxyl group is a critical step in the formation of esters and amides. 2-Fluoropyridine (B1216828) 1-oxide can serve as a reagent in this process, facilitating the subsequent reaction with a nucleophile.

2-Fluoropyridine 1-oxide reacts directly with carboxylic acids to form N-acyloxy-2-pyridone esters. researchgate.netrsc.org This transformation involves the activation of the carboxyl group. For instance, the reaction of this compound with benzoic acid yields N-benzoyloxypyridone. rsc.org However, the efficiency of this direct reaction can be modest, with reported yields around 40%. rsc.org A similar reaction with tetraethylammonium (B1195904) benzoate (B1203000) resulted in a 20% yield of the same product. rsc.org These N-acyloxy-2-pyridone compounds are themselves active esters and can be used to acylate amines under mild conditions. rsc.org The formation is significant because it provides a pathway to activate carboxylic acids, although the instability of the this compound reagent and the moderate yields have led researchers to explore more stable alternatives like 2-chloro-3-nitropyridine (B167233) N-oxide for better results. rsc.org

| Reactant 1 | Reactant 2 | Product | Reported Yield | Reference |

|---|---|---|---|---|

| This compound | Benzoic Acid | N-Benzoyloxypyridone | 40% | rsc.org |

| This compound | Tetraethylammonium benzoate | N-Benzoyloxypyridone | 20% | rsc.org |

Reactions with Amino-Acid Derivatives

The reactivity of this compound towards amine nucleophiles has been explored as a potential method for the stepwise analysis of peptides from the N-terminus, analogous to the well-known Edman degradation. researchgate.netrsc.org

This compound reacts with the N-terminal α-amino group of amino acids and their amides. researchgate.netrsc.org The reaction proceeds via nucleophilic substitution where the amino group displaces the fluoride (B91410) at the C-2 position of the pyridine (B92270) ring. This reaction occurs in an aqueous sodium hydrogen carbonate solution, leading to nearly quantitative yields of the corresponding 2-pyridyl N-oxide derivatives. rsc.org

A study demonstrated this reaction with various α-amino-acid amides, forming products that could be subsequently hydrolyzed back to the free acid. rsc.org For example, the derivative formed from the reaction with glycinamide, N-(2-pyridyl N-oxide)glycinamide, can be hydrolyzed using 98% formic acid. rsc.org The mild conditions required for this hydrolysis, under which simple amides are stable, suggest a mechanism involving neighboring group participation from the N-oxide oxygen. rsc.org This characteristic cleavage suggests a potential application in a stepwise peptide sequencing protocol, where the N-terminal amino acid could be derivatized, cleaved, and identified. rsc.org

| Amino Acid Derivative | Reaction Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| α-amino-acid amides | Aqueous NaHCO₃, 20 hr, room temp. | 2-Pyridyl N-oxide derivatives | Virtually quantitative | rsc.org |

Mechanistic and Theoretical Investigations of 2 Fluoropyridine 1 Oxide Chemistry

Unveiling Reaction Mechanisms in N-Oxidation and Transformation Pathways

The chemistry of 2-fluoropyridine (B1216828) 1-oxide involves both its formation via N-oxidation and its subsequent reactions, which leverage the electronic influence of the N-oxide group. The oxidation of a pyridine (B92270) to a pyridine N-oxide (PyO) significantly activates the molecule for both nucleophilic and electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net This activation is a cornerstone of its synthetic utility.

The N-oxidation of 2-fluoropyridine can be accomplished using strong oxidizing agents. One documented method involves the use of trifluoroperacetic acid in a solvent like methylene (B1212753) dichloride. rsc.org More generally, the oxidation of pyridines to their N-oxides is a well-established transformation, with various reagents available, such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org

A significant area of mechanistic investigation has been the transformation of pyridine N-oxides into 2-substituted pyridines, including 2-fluoropyridines. A common pathway involves the activation of the pyridine N-oxide, which makes the 2-position highly electrophilic and susceptible to nucleophilic attack. acs.org A versatile, metal-free method has been developed for the synthesis of 2-fluoropyridines from readily available pyridine N-oxides. acs.orgacs.org The mechanism proceeds through the formation of an isolable 2-pyridyltrialkylammonium salt intermediate. acs.orgnih.gov

The key steps in this transformation are:

Activation: The pyridine N-oxide is activated with a reagent such as trifluoroacetic anhydride (B1165640) (TFAA) or tosyl anhydride (Ts₂O) in the presence of a tertiary amine. acs.org

Nucleophilic Addition: The tertiary amine attacks the activated N-oxide, regioselectively at the 2-position, to form a trialkylammonium salt. Stereoelectronic and steric effects, along with mild reaction conditions, are believed to govern the observed regioselectivity for the 2-position over the 4- or 6-positions. acs.org

Nucleophilic Displacement: This stable ammonium (B1175870) salt then serves as an excellent precursor for nucleophilic substitution. A fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), displaces the trialkylamine group to yield the final 2-fluoropyridine product. acs.org

This pathway is not only effective for standard synthesis but has also been adapted for the radiosynthesis of PET tracers like [¹⁸F]AV-1451, where a precursor trimethylammonium salt is reacted with K¹⁸F. acs.orgnih.gov The N-oxide function is thus critical, as it facilitates the introduction of a leaving group (the trialkylamine) that is subsequently displaced by fluoride. abertay.ac.uk

| Pyridine N-Oxide Substrate | Activating Agent | Amine Nucleophile | Fluoride Source | Resulting Product | Reference |

|---|---|---|---|---|---|

| 2-Phenylpyridine N-oxide | TFAA | Trimethylamine (B31210) | TBAF | 2-Fluoro-6-phenylpyridine | acs.org |

| 3-Phenylpyridine N-oxide | TFAA | Trimethylamine | TBAF | 2-Fluoro-5-phenylpyridine | acs.org |

| Pyridine N-oxide (general) | Ts₂O | Trimethylamine | K¹⁸F/Kryptofix 2.2.2 | 2-[¹⁸F]Fluoropyridine analogue | acs.org |

| Substituted Pyridine N-oxides | Not Specified (Activation Implied) | Not Applicable | AgF₂ | 2-Fluoropyridine derivatives | acs.org |

Computational Approaches for Understanding Electronic Structure and Reactivity

Computational chemistry provides powerful tools for dissecting the electronic structure and predicting the reactivity of molecules like 2-fluoropyridine 1-oxide. Theoretical studies, often employing methods such as Density Functional Theory (DFT) and ab initio calculations, offer insights into molecular geometry, bond strengths, charge distribution, and reaction energetics that are difficult to obtain experimentally.

Theoretical investigations on fluorinated 2-nitropyridine-N-oxides (2-NPOs) reveal the significant electronic interplay between a fluorine substituent, the nitro group, and the N-oxide ring system. nih.gov The introduction of a strongly electronegative fluorine atom causes a sizable rearrangement of the electronic structure. nih.gov These studies utilize various levels of theory, including Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and DFT functionals like B3LYP, combined with different basis sets (e.g., Pople-style 6-31G or Dunning's correlation-consistent basis sets). nih.gov

Key findings from these computational approaches include:

Molecular Geometry: Depending on the computational model used, the heterocyclic ring of substituted pyridine N-oxides can be predicted to be non-planar. This deviation from planarity can be linked to the molecule's distinctive reactivity. nih.gov

Electronic Effects: Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses provide clear evidence for the electronic interactions between substituents and the ring. For instance, fluorination can influence bond strengths and charge density distribution throughout the molecule. nih.gov

Aromaticity: The effect of substituents on the aromaticity of the pyridine N-oxide ring can be quantified using Nucleus-Independent Chemical Shift (NICS) descriptors. Studies have shown that fluorination in the para position to a nitro group results in the highest degree of aromaticity among related fluorinated 2-NPOs. nih.gov

N-O Bond Strength: The N-O bond is a defining feature of N-oxides, and its strength is critical to their reactivity, particularly in deoxygenation reactions. thieme-connect.de Computational studies have been used to calculate N-O bond dissociation enthalpies (BDEs). For the parent pyridine N-oxide, the BDE is around 63-65 kcal/mol. thieme-connect.demdpi.com DFT calculations (e.g., B3LYP, M06) have been shown to reproduce experimental thermochemical data reasonably well, confirming that the N-O bond in aromatic N-oxides is significantly stronger than in aliphatic amine oxides like trimethylamine N-oxide. mdpi.com This difference is attributed to the delocalization of the negative charge from the oxygen into the aromatic ring. mdpi.com

| Computational Method | Basis Set | Property Investigated | Key Finding | Reference |

|---|---|---|---|---|

| HF, B3LYP, MP2 | 6-31G, 6-311G, aug-cc-pVDZ/TZ | Molecular structure, Torsional potential | Fluorine substitution causes significant rearrangement of electronic structure and can lead to non-planar rings. | nih.gov |

| NBO, AIM Analysis | Not Specified | Intramolecular interactions, Bond weakness | Revealed electronic interplay between the fluorine substituent and the heterocyclic ring. | nih.gov |

| NICS Analysis | Not Specified | Aromaticity | Fluorination position affects the aromaticity of the pyridine N-oxide ring. | nih.gov |

| B3LYP, M06, B3PW91 | 6-31G*, 6-311G+(d,p) | N-O Bond Dissociation Enthalpy (BDE) | The N-O bond in pyridine N-oxide (~65 kcal/mol) is ~10 kcal/mol stronger than in trimethylamine N-oxide due to charge delocalization. | mdpi.com |

| MP2 | 6-311G(d,p) | Intermolecular interaction energy | Used to analyze crystal packing motives in fluorinated pyridines. | researchgate.net |

Applications of 2 Fluoropyridine 1 Oxide in Advanced Organic Synthesis

Role as a Specialized Reagent for Carboxy-Activation

The activation of carboxylic acids and their derivatives, such as amides, is a fundamental transformation in organic chemistry, crucial for the formation of esters and new amide bonds. 2-Fluoropyridine (B1216828) 1-oxide, particularly in conjunction with strong electrophilic activators like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), has emerged as a potent reagent for this purpose. orgsyn.orgthieme-connect.de This combination facilitates the activation of even relatively unreactive tertiary amides under mild conditions. mdpi.com

The proposed mechanism involves the initial reaction of the amide with triflic anhydride and 2-fluoropyridine to generate a highly electrophilic amidinium salt intermediate. mdpi.com This intermediate is readily attacked by a nucleophile. This strategy has been successfully applied to the synthesis of 2-substituted benzoxazoles, an important class of heterocyclic compounds. mdpi.com In this process, a tertiary amide is activated by the Tf₂O/2-fluoropyridine system and then undergoes cyclization with a 2-aminophenol (B121084) derivative to furnish the desired benzoxazole (B165842) in high yield. mdpi.com

Table 1: Synthesis of 2-Substituted Benzoxazoles via Amide Activation Reaction Conditions: Amide (0.55 mmol), 2-aminophenol (0.5 mmol), 2-Fluoropyridine (1.0 mmol), and Tf₂O (0.6 mmol) in DCM at room temperature for 1 hour. mdpi.com

| Amide Substrate | Nucleophile (2-Aminophenol Derivative) | Product | Yield (%) |

| N,N-Dimethylbenzamide | 2-Aminophenol | 2-Phenylbenzo[d]oxazole | 95 |

| N,N-Dimethyl-4-methoxybenzamide | 2-Aminophenol | 2-(4-Methoxyphenyl)benzo[d]oxazole | 96 |

| N,N-Dimethyl-4-chlorobenzamide | 2-Aminophenol | 2-(4-Chlorophenyl)benzo[d]oxazole | 99 |

| N,N-Dimethyl-2-naphthamide | 2-Aminophenol | 2-(Naphthalen-2-yl)benzo[d]oxazole | 92 |

| N,N-Dimethylbenzamide | 2-Amino-4-chlorophenol | 5-Chloro-2-phenylbenzo[d]oxazole | 98 |

Early research also demonstrated the direct activation of carboxylic acids. For instance, 2-fluoropyridine 1-oxide reacts with benzoic acid in the presence of a base like triethylamine (B128534) to form N-benzoyloxypyridone, although in modest yields. rsc.org This reaction showcases the fundamental ability of the N-oxide to act as a leaving group precursor for carboxy-activation, forming a reactive acyl-oxy-pyridinium species.

Potential in Peptide Chemistry and Derivatization

The unique reactivity of this compound has been explored for applications in peptide chemistry, specifically for the derivatization and analysis of the N-terminus of peptides. rsc.orgrsc.org The compound reacts efficiently with the free amino group of an amino acid or peptide under mild aqueous conditions to form a stable derivative. rsc.org

This reaction was shown to proceed in virtually quantitative yield with various glycine (B1666218) derivatives, including glycine itself, glycylglycine, and glycine ethyl ester. rsc.org The resulting N-oxide amino acid derivatives are easily detectable, suggesting a potential application for the N-terminal analysis of peptides. rsc.org

A key feature of this derivatization is the subsequent cleavage of the formed adduct. The derivative can be degraded with hot 98% formic acid to release the derivatized amino acid, which can then be identified. rsc.org The proposed mechanism for this fission suggests that the reaction proceeds through the protonation of the peptide carbonyl, which facilitates a cyclization reaction, leading to the release of the N-terminal amino acid derivative. rsc.org The stability of the adduct to other acids like trifluoroacetic acid highlights the specific conditions required for this cleavage. rsc.org

Table 2: Reactivity of this compound with Glycine Derivatives rsc.org

| Glycine Derivative | Reaction Product | Subsequent Fission with Formic Acid |

| Glycine | 2-(Carboxymethylamino)pyridine 1-oxide | Successful |

| Glycine-N-cyclohexylamide | 2-(N-Cyclohexyl-2-aminoacetamido)pyridine 1-oxide | Successful |

| Glycylglycine | 2-(Glycylamino)pyridine 1-oxide | Successful |

| Glycine ethyl ester | 2-(Ethoxycarbonylmethylamino)pyridine 1-oxide | Successful |

This method represents a specialized tool for peptide derivatization, a crucial step in proteomics and drug discovery for modifying peptides to enhance their properties or to attach reporter groups for analysis. ucdavis.edu While standard solid-phase peptide synthesis (SPPS) protocols are well-established, reagents like this compound offer alternative pathways for specific modifications. researchgate.net

Q & A

Q. What are the established synthetic routes for 2-fluoropyridine 1-oxide, and how can experimental reproducibility be ensured?

The synthesis of this compound is typically achieved via oxidation of 2-fluoropyridine using reagents like cesium fluoroxysulfate (CsSO₄F), as reported by Stavber et al. (1990) . Key steps include:

- Reagent preparation : Anhydrous conditions and precise stoichiometry of CsSO₄F to avoid side reactions.

- Temperature control : Reactions are conducted at low temperatures (−20°C to 0°C) to minimize decomposition.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity.

To ensure reproducibility, document solvent grades, reaction times, and spectroscopic validation (¹H/¹⁹F NMR, IR) .

Q. What analytical techniques are critical for characterizing this compound?

- Spectroscopy : ¹H NMR (δ ~8.5–7.5 ppm for pyridine protons), ¹⁹F NMR (δ ~−60 to −70 ppm for fluorine), and IR (stretching at 1250–1300 cm⁻¹ for N-O) confirm structure .

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) at m/z 114–116 validate molecular weight.

- Elemental analysis : Carbon, hydrogen, nitrogen, and fluorine percentages must align with theoretical values (±0.3%) .

Q. How should researchers handle stability and storage challenges for this compound?

- Storage : Keep in amber vials under inert gas (argon/nitrogen) at −20°C to prevent moisture absorption and oxidative degradation .

- Safety : While not classified as a peroxide former, follow EH&S guidelines for pyridine derivatives: use fume hoods, avoid prolonged light exposure, and dispose via halogenated waste streams .

Advanced Research Questions

Q. How does boron coordination enhance the reactivity of this compound in amination reactions?

Pre-activation with BH₃·SMe₂ forms a 2-fluoropyridine-borane complex, which facilitates nucleophilic attack by amines (e.g., LiNPr) at the C2 position. The boron center lowers the energy barrier for substitution by stabilizing transition states through Lewis acid-base interactions. This method yields 2-aminopyridines in ~50% efficiency under mild conditions (0°C, THF solvent) .

Q. What experimental factors explain contradictory outcomes in amination vs. lithiation pathways?

- Steric hindrance : Bulky bases like LDA promote ortho-lithiation due to unfavorable nucleophilic attack at C2, whereas smaller amines (e.g., homopiperidine) favor amination .

- Temperature : Lithiation dominates at −78°C, while amination requires 0–25°C.

- Activation : Boron pre-activation suppresses lithiation by blocking the ortho position, directing reactivity to C2 .

Q. How can multicomponent reactions (MCRs) leverage this compound for synthesizing heterocycles?

In catalyst-free MCRs, this compound reacts with aldehydes and amines via nucleophilic aromatic substitution (SNAr) to form 2-aminopyridines. Key advantages include:

- Solvent optimization : DMF or DMSO enhances polarity, accelerating SNAr.

- Green chemistry : No metal catalysts reduce purification steps, achieving yields >70% .

Q. What computational or experimental methods resolve ambiguities in reaction mechanisms?

- DFT calculations : Model transition states to compare activation energies for amination vs. lithiation pathways.

- Isotopic labeling : Use ¹⁸O-labeled this compound to track oxygen transfer in oxidation reactions.

- Kinetic studies : Monitor reaction progress via in situ NMR to identify rate-determining steps .

Data Contradiction Analysis

Q. Why do studies report conflicting yields for amination of this compound?

Discrepancies arise from:

- Reagent purity : Trace moisture in LiNPr reduces yields; use freshly distilled amines.

- Workup protocols : Acidic quenching (HCl) vs. neutral extraction alters product recovery .

- Substrate ratios : Excess amine (2–3 eq.) improves conversion but complicates purification .

Methodological Recommendations

Q. How can researchers optimize reaction conditions for novel derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.